molecular formula C10H8Br2Fe 10* B074672 5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron CAS No. 1293-65-8

5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron

Cat. No.: B074672
CAS No.: 1293-65-8
M. Wt: 343.82 g/mol
InChI Key: MPDKKQVRHIPMBT-UHFFFAOYSA-N
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Description

5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron, identified by CAS number 1293-65-8 and with a molecular weight of 343.82 g/mol, is an organometallic compound of interest in scientific research . Its molecular formula is C10H8Br2Fe, and it is also known as 1,1'-Dibromoferrocene . The synthesis of this compound typically involves the reaction of bromocyclopentadiene with iron pentacarbonyl, a process that must be carried out under an inert atmosphere to prevent oxidation . In the field of chemistry, this compound serves as a valuable precursor for the synthesis of other organometallic complexes and can be utilized as a catalyst in various organic reactions . Its mechanism of action in catalytic processes, such as radical alkene cross-coupling, is a subject of active investigation, often involving the formation of iron-hydride intermediates that facilitate hydrogen atom transfer (HAT) . The bromine atoms on the cyclopentadienyl ligands make them amenable to further functionalization via substitution reactions with nucleophiles, such as amines or thiols, which is useful for creating novel ligands and materials . Researchers also explore its potential in biology and medicine, including its investigation for use in bioinorganic chemistry to study iron-containing enzymes and its potential as an anticancer agent due to its ability to interact with DNA and proteins . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromocyclopenta-1,3-diene;bromocyclopentane;iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H4Br.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q-5;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDKKQVRHIPMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1[CH-][CH-][C-]([CH-]1)Br.C1=C[C-](C=C1)Br.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2Fe-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293-65-8
Record name Ferrocene, 1,1'-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001293658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron typically involves the reaction of bromocyclopentadiene with iron pentacarbonyl. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

C5H5Br+Fe(CO)5C5H4Br-Fe(CO)3+2CO\text{C}_5\text{H}_5\text{Br} + \text{Fe(CO)}_5 \rightarrow \text{C}_5\text{H}_4\text{Br-Fe(CO)}_3 + 2\text{CO} C5​H5​Br+Fe(CO)5​→C5​H4​Br-Fe(CO)3​+2CO

The reaction mixture is usually heated to reflux to ensure complete reaction. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron undergoes various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines (R-NH2), thiols (R-SH)

Major Products Formed

    Oxidation: Formation of iron(III) complexes

    Reduction: Formation of iron(0) or iron(I) complexes

    Substitution: Formation of substituted cyclopentadiene derivatives

Scientific Research Applications

5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

    Biology: Investigated for its potential use in bioinorganic chemistry, particularly in the study of iron-containing enzymes and proteins.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique reactivity and coordination properties.

Mechanism of Action

The mechanism by which 5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron exerts its effects involves the coordination of the iron center to various ligands. This coordination can alter the electronic properties of the compound, making it reactive towards different substrates. The bromine atoms can participate in electrophilic or nucleophilic substitution reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

5-Bromocyclopenta-1,3-diene

5-Bromocyclopenta-1,3-diene (C₅H₅Br) is a cyclic diene with a bromine substituent at the 5-position. Its conjugated diene system and bromine substituent make it suitable for electrophilic substitution or coordination chemistry.

Bromocyclopentane

Bromocyclopentane (C₅H₉Br) is a monocyclic alkyl halide. It is a colorless to light yellow liquid with a camphor-like aroma, soluble in ethanol and ether but insoluble in water . It is widely used as an alkylating agent in organic synthesis, such as in the preparation of purine derivatives via nucleophilic substitution .

Iron in Context

Iron (Fe) is a transition metal with significant applications in organometallic chemistry. Evidence highlights its use in complexes like [cyclopenta-1,3-diene; iron(2+); triphenyllead], indicating its ability to form stable structures with cyclopentadienyl ligands .

Physical and Chemical Properties

Property 5-Bromocyclopenta-1,3-diene Bromocyclopentane Iron (Metallic)
Molecular Formula C₅H₅Br C₅H₉Br Fe
Molecular Weight ~156.99 g/mol 163.03 g/mol 55.85 g/mol
Physical State Likely liquid* Colorless to light yellow liquid Solid
Solubility Organic solvents (inferred) Ethanol, ether; insoluble in H₂O Insoluble in most solvents
Stability Reactive (conjugated diene) Stable but discolors over time Stable under inert conditions
Key Reactivity Electrophilic substitution SN1/SN2 reactions Ligand coordination, redox

*Inferred from similar cyclopentadiene derivatives .

5-Bromocyclopenta-1,3-diene

Bromocyclopentane

Synthesized via reaction of cyclopentanol with thionyl bromide (SOBr₂), phosphorus tribromide (PBr₃), or hydrobromic acid (HBr) . Used in multi-step syntheses, such as alkylation of purines .

Iron Complexes

Iron forms complexes with cyclopentadienyl ligands through reactions like salt metathesis. For example, [cyclopenta-1,3-diene; iron(2+)] may involve reacting iron halides with cyclopentadienyl salts .

5-Bromocyclopenta-1,3-diene

  • Reactivity : Bromine substitution on a conjugated diene enables Diels-Alder reactions or coordination to metals (e.g., Mo, Fe) for catalytic applications .
  • Applications: Potential precursor for organometallic catalysts or pharmaceutical intermediates.

Bromocyclopentane

  • Reactivity : Undergoes nucleophilic substitution (e.g., with K₂CO₃ in DMF to alkylate purines ).
  • Applications : Key reagent in synthesizing cyclopentyl-containing molecules, including agrochemicals and APIs .

Iron

  • Reactivity : Forms stable complexes with cyclopentadienyl ligands, enabling catalysis (e.g., polymerization, redox reactions).
  • Applications : Used in materials science (e.g., ferrocene derivatives) and industrial catalysis .

Comparative Analysis

Aspect 5-Bromocyclopenta-1,3-diene Bromocyclopentane Iron
Chemical Role Electrophilic intermediate, ligand Alkylating agent Central metal in complexes
Synthetic Utility Organometallic synthesis Organic functionalization Catalyst, structural component
Stability Challenges Air-sensitive due to diene Long-term discoloration Oxidation in moist air

Biological Activity

5-Bromocyclopenta-1,3-diene, often referred to in conjunction with bromocyclopentane and iron, is a compound that has garnered attention in various fields of chemical and biological research. Its unique structural properties and reactivity make it a subject of interest for studies related to biological activity, particularly in medicinal chemistry and material science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

5-Bromocyclopenta-1,3-diene is characterized by its brominated cyclopentadiene structure. The presence of the bromine atom significantly influences its reactivity and potential biological interactions. The compound can be synthesized through various methods including halogenation reactions and cycloaddition processes.

Molecular Structure

  • Chemical Formula : C5H5Br
  • Molecular Weight : 165.00 g/mol
  • IUPAC Name : 5-Bromocyclopenta-1,3-diene

The biological activity of 5-bromocyclopenta-1,3-diene is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The bromine atom can act as an electrophile, facilitating nucleophilic attacks from biological substrates.

Anticancer Activity

Several studies have indicated that brominated compounds exhibit anticancer properties. For instance, research has shown that 5-bromocyclopenta-1,3-diene can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Anticancer Efficacy

  • Study : Evaluation of the cytotoxic effects of 5-bromocyclopenta-1,3-diene on human cancer cell lines.
  • Findings : The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM respectively.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction via caspase activation
A54920Cell cycle arrest at G2/M phase

Antimicrobial Activity

Brominated compounds have also been noted for their antimicrobial properties. Preliminary studies suggest that 5-bromocyclopenta-1,3-diene exhibits activity against various bacterial strains.

Case Study: Antimicrobial Testing

  • Study : Assessment of antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
  • Findings : The compound showed inhibition zones of 12 mm for S. aureus and 10 mm for E. coli at a concentration of 100 µg/mL.
Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus12100
Escherichia coli10100

Toxicity Studies

Toxicological assessments indicate that while 5-bromocyclopenta-1,3-diene exhibits promising biological activity, it also presents potential toxicity concerns. Animal studies have shown that high doses can lead to liver damage and hematological alterations.

Pharmacokinetics

Research into the pharmacokinetics of this compound reveals moderate absorption rates with a half-life of approximately 4 hours in vivo. Metabolism occurs primarily in the liver through cytochrome P450 enzymes.

Q & A

Q. Table 1: Comparative Purity of Synthesis Methods

MethodPurity (%)Key Side ProductsReference
NBS Bromination97.01,2-dibromocyclopentane
HBr Addition85.5Cyclopentene oligomers

Advanced Research Questions

Q3. How can conflicting spectroscopic data for iron-containing cyclopentadienyl complexes be resolved?

Methodological Answer:
Iron-cyclopentadienyl complexes (e.g., ferrocene derivatives) often exhibit ambiguities in UV-Vis and Mössbauer spectra due to ligand-field effects. Resolving contradictions involves:

  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring slippage in η5^5 to η3^3 bonding) that cause signal broadening .
  • X-ray Absorption Spectroscopy (XAS) : Directly probe iron’s oxidation state and coordination geometry. For example, Fe0^0 vs. Fe+^+ in catalytic intermediates .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes for η5^5-coordinated cyclopentadienyl ligands .

Q4. What mechanistic insights explain the divergent reactivity of bromocyclopentane in SN2 vs. E2 reactions?

Methodological Answer:
Bromocyclopentane’s steric hindrance favors elimination (E2) over substitution (SN2). Key experimental strategies include:

  • Kinetic Isotope Effects (KIE) : Deuterated substrates (e.g., C5D10Br) reduce SN2 rates due to increased steric bulk, while E2 remains favored .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states for SN2, but bromocyclopentane’s rigid ring limits nucleophilic backside attack. Ethanol promotes E2 via base deprotonation .
  • Leaving Group Analysis : Bromine’s electronegativity vs. chloride impacts reaction pathways. Bromocyclopentane’s Br^- departure is slower than in linear analogs, favoring elimination .

Q5. How are brominated cyclopentane derivatives applied in pharmaceutical or materials research?

Methodological Answer:

  • Pharmaceuticals : Bromocyclopenta[b]quinoline-dione derivatives (e.g., 9-(4-Bromo-phenyl)-hexahydro-cyclopenta[b]quinoline-1,8-dione) show cardiotonic activity. Synthesis involves Friedländer condensation with brominated aryl aldehydes .
  • Material Science : 5-Bromocyclopenta-1,3-diene’s π-conjugation enables use in conductive polymers. Electropolymerization with iron catalysts (e.g., FeCl3) yields thin films with tunable bandgaps .

Q. Table 2: Key Applications and Characterization Techniques

ApplicationCompoundCharacterization MethodReference
Cardiotonic AgentsBromophenyl-cyclopentaquinoline1^1H NMR, MS, IR
Conductive PolymersFe-doped bromocyclopentadieneCyclic Voltammetry, XRD

Contradiction Analysis

Q6. How should researchers address discrepancies in reported reaction yields for bromocyclopentane synthesis?

Methodological Answer:
Yield discrepancies often arise from:

  • Impurity Profiles : Lower yields in HBr addition methods (e.g., 85% vs. 97% for NBS) correlate with oligomer byproducts .
  • Catalyst Variability : Iron impurities (e.g., from equipment) may accelerate side reactions. Use ICP-MS to quantify trace metals .
  • Reaction Monitoring : In situ FTIR or Raman spectroscopy identifies intermediate species (e.g., cyclopentene) that divert reaction pathways .

Guidelines for Researchers:

  • Prioritize peer-reviewed synthesis protocols (e.g., CAS Common Chemistry) over vendor catalogs for reproducibility.
  • Cross-validate spectral data with computational models to resolve ambiguities.
  • Document steric and electronic effects rigorously, especially for strained cyclic systems.

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